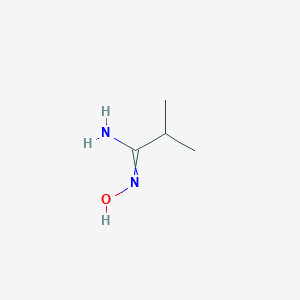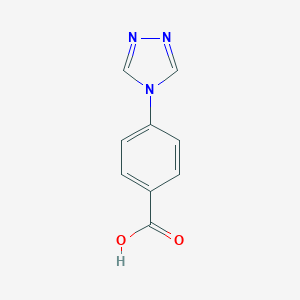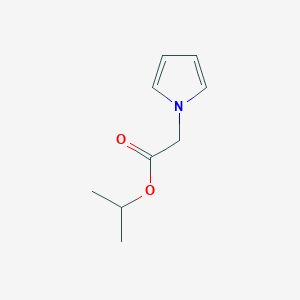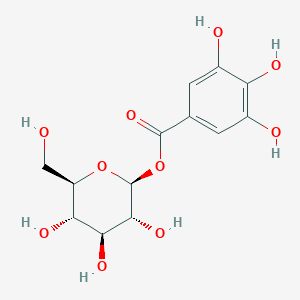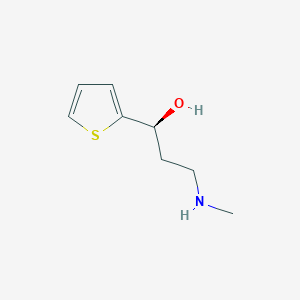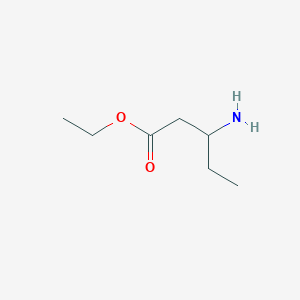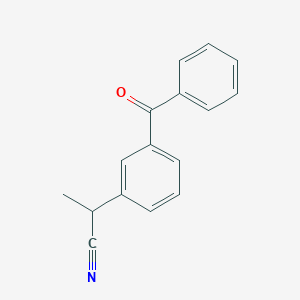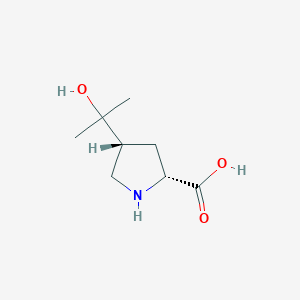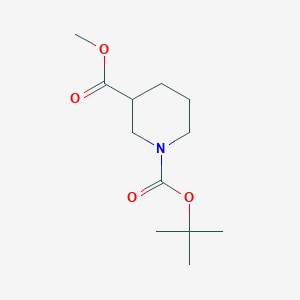
Méthyl N-Boc-pipéridine-3-carboxylate
Vue d'ensemble
Description
Methyl N-Boc-piperidine-3-carboxylate is a carboxylic acid derivative of piperidine, an organic compound with a cyclic amine structure. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It is used in the synthesis of various drugs and other organic compounds. The compound is also known as N-Boc-piperidine-3-carboxylic acid, Boc-PIP, or Boc-PIP-3-COOH.
Applications De Recherche Scientifique
Synthèse de nouveaux acides aminés hétérocycliques
Le méthyl N-Boc-pipéridine-3-carboxylate est utilisé dans la synthèse de nouveaux acides aminés hétérocycliques. Ces acides aminés sont développés et synthétisés de manière régiosélective sous leur forme d'ester N-Boc protégé pour des blocs de construction achiraux et chiraux .
Développement de dérivés de pyrazole
Ce composé joue un rôle crucial dans le développement de dérivés de pyrazole. Il est utilisé dans la synthèse des méthyl 3- et 5-(N-Boc-pipéridinyl)-1H-pyrazole-4-carboxylates .
Production d'esters β-cétoniques
Le this compound est utilisé dans la production d'esters β-cétoniques. Ces esters sont ensuite traités avec du diméthyl acétal de diméthylformamide .
Synthèse d'énamines
Ce composé est également utilisé dans la synthèse d'énamines. La réaction subséquente des β-énamines dicétones avec diverses N-mono-hydrazines substituées donne les 5-(N-Boc-pipéridinyl)-1H-pyrazole-4-carboxylates cibles .
Production de blocs de construction pour la découverte de médicaments
Le this compound est utilisé comme bloc de construction dans la découverte de médicaments modernes . Par exemple, l'acide (RS)-pipéridine-3-carboxylique (acide dl-nipécotique) est l'un des inhibiteurs les plus puissants de la recapture neuronale et gliale de l'acide γ-aminobutyrique (GABA) in vitro .
Synthèse de dérivés de pipéridine
Ce composé est utilisé dans la synthèse de divers dérivés de pipéridine. Ces dérivés sont utilisés dans une large gamme d'applications, y compris le développement de produits pharmaceutiques .
Mécanisme D'action
Target of Action
Methyl N-Boc-piperidine-3-carboxylate is a complex organic compound used in various biochemical applications It’s often used in proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s known to be used as a deprotecting agent for carbonyl compounds and amino compounds in organic synthesis . This suggests that it may interact with its targets by removing protective groups, thereby enabling further biochemical reactions.
Pharmacokinetics
Its physical and chemical properties such as melting point (470 to 510 °C), boiling point (3074±350 °C), and density (1094±006 g/cm3) have been documented . These properties can influence its pharmacokinetic behavior, including its solubility, absorption rate, distribution within the body, metabolic stability, and rate of excretion.
Result of Action
Given its role as a deprotecting agent in organic synthesis , it can be inferred that its action results in the removal of protective groups from target molecules, enabling further biochemical reactions.
Action Environment
The action of Methyl N-Boc-piperidine-3-carboxylate can be influenced by various environmental factors. For instance, its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and efficacy can be affected by factors such as temperature and the presence of oxygen.
Analyse Biochimique
Biochemical Properties
Methyl N-Boc-piperidine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic compounds. The compound is known to interact with enzymes involved in esterification and hydrolysis reactions, where it acts as a substrate or inhibitor, depending on the reaction conditions . These interactions are crucial for the synthesis of peptides and other biologically active molecules.
Cellular Effects
Methyl N-Boc-piperidine-3-carboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to alterations in cellular responses. Additionally, it has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of Methyl N-Boc-piperidine-3-carboxylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . This interaction can lead to changes in gene expression and protein synthesis, affecting various cellular functions. The compound’s ability to form stable complexes with proteins and enzymes is a key factor in its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl N-Boc-piperidine-3-carboxylate change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell viability and metabolic activity. These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Methyl N-Boc-piperidine-3-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range results in significant biological activity. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
Methyl N-Boc-piperidine-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of Methyl N-Boc-piperidine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and potential therapeutic effects.
Subcellular Localization
Methyl N-Boc-piperidine-3-carboxylate is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to particular organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is crucial for its function and interaction with other biomolecules.
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-methyl piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYJQMCPEHXOEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635101 | |
| Record name | 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148763-41-1 | |
| Record name | 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
